molecular formula C12H12N2O B1423745 2-(5-Methoxypyridin-2-YL)aniline CAS No. 885280-91-1

2-(5-Methoxypyridin-2-YL)aniline

Cat. No.: B1423745
CAS No.: 885280-91-1
M. Wt: 200.24 g/mol
InChI Key: PHUMJGBJCUJERY-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-2-YL)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a methoxy group at the 5-position and an aniline group at the 2-position

Biochemical Analysis

Biochemical Properties

2-(5-Methoxypyridin-2-YL)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are involved in the degradation of aniline . These interactions are crucial for the compound’s role in metabolic pathways, where it acts as a substrate for enzymatic reactions, leading to the formation of intermediate products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to enzymes such as aniline dioxygenase, leading to enzyme activation or inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential use in therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to specific environmental factors . Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted in both in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolic activity . At higher doses, toxic or adverse effects may occur, including changes in liver and kidney function . These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aniline and the formation of catechol . Enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase play a crucial role in these pathways, facilitating the conversion of the compound into intermediate products. These metabolic pathways are essential for understanding the compound’s biochemical activity and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound is transported across cell membranes through specific transporters, and its distribution within tissues is determined by its interactions with binding proteins. These factors are critical for understanding the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-2-YL)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 5-methoxypyridine, undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction to convert the nitro group to an amino group, yielding 2-amino-5-methoxypyridine.

    Coupling Reaction: The 2-amino-5-methoxypyridine is then subjected to a coupling reaction with an appropriate aryl halide, such as bromobenzene, in the presence of a palladium catalyst. This results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-2-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with tailored biological and chemical properties.

Properties

IUPAC Name

2-(5-methoxypyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-9-6-7-12(14-8-9)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUMJGBJCUJERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695925
Record name 2-(5-Methoxypyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-91-1
Record name 2-(5-Methoxypyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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